4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid
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Overview
Description
4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid is a chemical compound with the molecular formula C11H15NO4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the sulfonylation of an amino acid derivative with a phenylsulfonyl chloride, followed by oxidation to introduce the methylsulfinyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted amino acid derivatives.
Scientific Research Applications
4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Methylsulfonyl)amino]butanoic acid
- Methyl 4-[(phenylsulfonyl)amino]benzoate
- Methyl 4-[methyl(phenylsulfonyl)amino]benzoate
Uniqueness
4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid is unique due to the presence of both a methylsulfinyl and a phenylsulfonyl group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity compared to similar compounds .
Properties
IUPAC Name |
2-(benzenesulfonamido)-4-methylsulfinylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S2/c1-18(15)8-7-10(11(13)14)12-19(16,17)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBLCPSPVBXNBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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